molecular formula C13H10N2O2S B2410690 (E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile CAS No. 400088-44-0

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile

Cat. No. B2410690
CAS RN: 400088-44-0
M. Wt: 258.3
InChI Key: APKSVEAXEGOONN-UXBLZVDNSA-N
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Description

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile, also known as AMTF, is an organic compound that has been used in various scientific and industrial applications. It is a versatile compound, with a wide range of chemical and physical properties. AMTF has been used in the synthesis of a variety of chemical compounds, and its chemical structure and reactivity make it a useful tool in many scientific and industrial applications.

Scientific Research Applications

Chemical Reactions and Properties

  • Thiocyanation, Halogenation, and Nitration : This compound, under certain conditions, can undergo various chemical reactions like thiocyanation, halogenation, dehalogenation, transhalogenation, and nitration. These reactions are crucial for understanding its chemical behavior and potential applications (Saldabol, Popelis, & Slavinska, 2002).

  • Synthesis and Tautomeric Properties : It can also be involved in reactions leading to the synthesis of different derivatives. The pKa values of these derivatives and their tautomeric equilibriums are significant for understanding their chemical nature (Usova, Krapivin, & Kul'nevich, 1985).

Photocyclisation and Photochromism

  • Photochromic Properties : Studies have shown the potential of derivatives of this compound in photochromic applications. The design and development of new thermally stable infrared-active photochromic compounds are significant for materials science (Heller, Koh, Kose, & Rowles, 1997).

Biological Activity

properties

IUPAC Name

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-12(9(2)16)18-13(15-8)10(7-14)6-11-4-3-5-17-11/h3-6H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKSVEAXEGOONN-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=CC2=CC=CO2)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)/C(=C/C2=CC=CO2)/C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(2-furyl)-2-propenenitrile

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